BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: Physicochemical
Properties of 2-Ethylindolizin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Ethylindolizin-6-amine

Cat. No.: B15243917

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted
physicochemical properties of 2-Ethylindolizin-6-amine, a heterocyclic amine belonging to the
indolizine class of compounds. Due to the limited availability of experimental data for this
specific molecule, this document combines available factual information with predicted data
from computational models and representative experimental protocols from closely related
analogues. This guide is intended to serve as a foundational resource for researchers engaged
in the synthesis, characterization, and evaluation of 2-Ethylindolizin-6-amine and its
derivatives for potential applications in drug discovery and development. The indolizine scaffold
is of significant interest due to its prevalence in bioactive natural products and its diverse
pharmacological activities, including potential as anticancer, anti-inflammatory, and central
nervous system (CNS) active agents.

Core Physicochemical Properties

While experimental data for 2-Ethylindolizin-6-amine is not extensively available in peer-
reviewed literature, its fundamental properties have been cataloged by chemical suppliers. To
provide a more comprehensive dataset for in silico modeling and experimental design,
predicted properties from computational chemistry are also included.

Identification and Structure
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Property Value Source
IUPAC Name 2-ethylindolizin-6-amine N/A

CAS Number 1518005-19-0 ChemSrc[1]
Molecular Formula C1oH12Nz2 ChemSrc[1]
Molecular Weight 160.22 g/mol ChemSrc[1]
Canonical SMILES ECClZCNZC(:Cl)C:CC:CZ N/A

Predicted Physicochemical Data

The following table summarizes key physicochemical properties predicted through
computational methods. These values are intended for estimation purposes and should be
confirmed by experimental analysis.

Property Predicted Value Notes

logP (Octanol/Water) 2.9 A measure of lipophilicity.

Influences membrane
Topological Polar Surface Area  30.4 A2

permeability.
Hydrogen Bond Donors 1 The amine group.
Hydrogen Bond Acceptors 2 The two nitrogen atoms.
Rotatable Bonds 1 The ethyl group.
pKa (most basic) 55-6.5 Estimated for the amine group.

Note: Predicted values are derived from computational models for the positional isomer 2-
Ethylindolizin-5-amine and should be considered as approximations for 2-Ethylindolizin-6-

amine.

Synthesis and Characterization: Experimental
Protocols
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As specific experimental protocols for 2-Ethylindolizin-6-amine are not publicly available, this

section provides representative methodologies for the synthesis and characterization of

substituted aminoindolizine derivatives, which can be adapted by skilled chemists.

Representative Synthesis of Aminoindolizine Derivatives

A common and versatile method for the synthesis of the indolizine core is the 1,3-dipolar

cycloaddition reaction. The following protocol is a generalized example for the synthesis of a

substituted indolizine, which can be a precursor to the target amine.

Reaction Scheme:
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Fig. 1: Generalized 1,3-Dipolar Cycloaddition for Indolizine Synthesis.

Detailed Methodology:

e Formation of the Pyridinium Ylide:

o To a solution of the appropriately substituted pyridine (1.0 eq) in a suitable aprotic solvent

(e.g., anhydrous acetonitrile or DMF), add the a-halo carbonyl compound (1.1 eq).

o Stir the mixture at room temperature for 2-4 hours, or until the formation of the pyridinium

salt is complete (monitor by TLC).

o To the resulting suspension, add a base (e.g., triethylamine or potassium carbonate, 1.5

eq) to generate the pyridinium ylide in situ.
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e 1,3-Dipolar Cycloaddition:

o To the in situ generated pyridinium ylide, add the electron-deficient alkene (e.g., an
acrylate or maleate derivative, 1.2 eq).

o Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress
by TLC. The reaction time can vary from a few hours to overnight.

e Work-up and Purification:

o After completion, cool the reaction mixture to room temperature and remove the solvent
under reduced pressure.

o Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl
acetate) and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

o Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of hexane and ethyl acetate) to afford the pure indolizine
derivative.

The introduction of the amino group at the 6-position can be achieved through various synthetic
strategies, such as nitration followed by reduction, starting from a suitably functionalized
pyridine or indolizine precursor.

Spectroscopic Characterization

The synthesized compounds should be characterized using a combination of spectroscopic
techniques to confirm their structure and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Dissolve a small sample (5-10 mg) of the purified compound in a suitable
deuterated solvent (e.g., CDCIs or DMSO-ds). Record the spectrum on a 300 or 400 MHz
spectrometer. The chemical shifts (d) of the aromatic and aliphatic protons, their
multiplicities, and coupling constants (J) will be indicative of the indolizine core structure and
the substitution pattern.
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e 13C NMR: A proton-decoupled 3C NMR spectrum will show distinct signals for each carbon
atom in the molecule, further confirming the carbon skeleton.

2.2.2. Infrared (IR) Spectroscopy

e Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film. Key
characteristic peaks would include N-H stretching vibrations for the amine group (typically in
the range of 3300-3500 cm~1) and C=C and C=N stretching vibrations of the aromatic rings.

2.2.3. Mass Spectrometry (MS)

» Obtain a mass spectrum using an appropriate ionization technique (e.g., Electrospray
lonization - ESI). The molecular ion peak (M* or [M+H]*) should correspond to the calculated
molecular weight of the compound (160.22 for C10H12N2). The fragmentation pattern can
provide additional structural information. For amines, a common fragmentation is the alpha-
cleavage.

Biological and Pharmacological Context

There is no specific biological activity reported for 2-Ethylindolizin-6-amine in the current
literature. However, the broader class of indolizine and aminoindolizine derivatives has been
investigated for a wide range of pharmacological activities.

Known Activities of Aminoindolizine Derivatives

o Anticancer Activity: Several studies have reported the potential of indolizine derivatives as
anticancer agents. The proposed mechanisms of action include the inhibition of tubulin
polymerization and the disruption of EGFR signaling pathways.

e Central Nervous System (CNS) Activity: Certain aminoindolizine derivatives have shown
CNS-depressant activities, as well as antagonistic effects at serotonin, histamine, and
acetylcholine receptors.[1]

» Antimicrobial and Anti-inflammatory Activity: The indolizine scaffold is also associated with
antimicrobial and anti-inflammatory properties.[2]

Drug Development Workflow
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The evaluation of a novel compound like 2-Ethylindolizin-6-amine in a drug discovery
program would typically follow a structured workflow.

Preclinical Development

Synthesis & Purification

!

Structural Characterization (NMR, MS, IR)

Click to download full resolution via product page

Fig. 2: Standard Preclinical Drug Discovery Workflow.

Conclusion

2-Ethylindolizin-6-amine is a sparsely characterized compound belonging to the medicinally
relevant indolizine class. This guide has compiled the available and predicted physicochemical
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data to aid researchers in their investigations. The provided representative experimental
protocols for synthesis and characterization, along with the overview of the known biological
activities of related compounds, offer a starting point for the systematic evaluation of this
molecule. Further experimental validation of the predicted properties and exploration of its
pharmacological potential are warranted to fully understand the significance of 2-
Ethylindolizin-6-amine in the context of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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